(2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride
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Overview
Description
FK-070 is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmaceuticals. It is a pyrrolidine derivative with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FK-070 involves several steps, starting with the mesylation of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester using mesyl chloride and triethylamine in dichloromethane. This mesylate is then treated with sodium benzoate in dimethyl sulfoxide to yield the corresponding benzoate. Hydrolysis of this benzoate with potassium carbonate in methanol affords the desired product, which undergoes further mesylation and reaction with sodium azide in dimethyl sulfoxide. The azide is then reduced with hydrogen over palladium on carbon in methanol to produce the amino derivative. This compound is acylated with 4-chlorobenzenesulfonyl chloride and triethylamine in dichloromethane, followed by reduction with diisobutylaluminum hydride in toluene/tetrahydrofuran to yield the aldehyde. The final steps involve Wittig condensation and esterification to produce FK-070 .
Industrial Production Methods
Industrial production of FK-070 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
FK-070 undergoes various chemical reactions, including:
Oxidation: FK-070 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert FK-070 into its reduced forms.
Substitution: FK-070 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
FK-070 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of FK-070 involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- KDI-792
- FR-121070
Uniqueness
FK-070 is unique due to its specific chemical structure and the resulting biological activity. Compared to similar compounds like KDI-792 and FR-121070, FK-070 may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications.
Properties
CAS No. |
130047-30-2 |
---|---|
Molecular Formula |
C22H27Cl2N3O4S |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(Z)-6-[(2S,4R)-4-[(4-chlorophenyl)sulfonylamino]-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]hex-5-enoic acid;hydrochloride |
InChI |
InChI=1S/C22H26ClN3O4S.ClH/c23-18-8-10-21(11-9-18)31(29,30)25-19-13-20(6-2-1-3-7-22(27)28)26(16-19)15-17-5-4-12-24-14-17;/h2,4-6,8-12,14,19-20,25H,1,3,7,13,15-16H2,(H,27,28);1H/b6-2-;/t19-,20-;/m1./s1 |
InChI Key |
JGCFJVFIRFTRKJ-YOLZMAEBSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1/C=C\CCCC(=O)O)CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl.Cl |
SMILES |
C1C(CN(C1C=CCCCC(=O)O)CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1C(CN(C1C=CCCCC(=O)O)CC2=CN=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl.Cl |
Synonyms |
(5Z)-6-((2S,4R)-4-(4-chlorophenylsulphonylamino)-1-(3-pyridylmethyl)-2-pyrrolidinyl) 5-hexenoic acid FK070 KDI 792 KDI-792 |
Origin of Product |
United States |
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